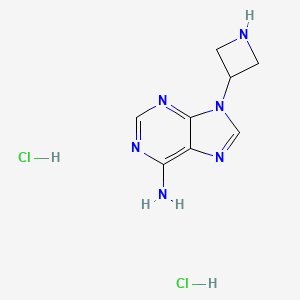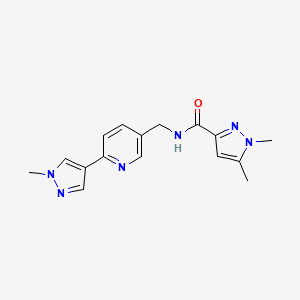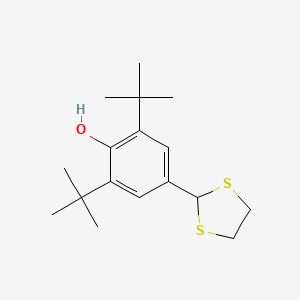
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol
説明
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol (DBP) is a synthetic antioxidant compound that has been extensively researched for its potential applications in various fields. DBP is known for its ability to scavenge free radicals and prevent oxidative damage to cells, making it a promising candidate for use in the food industry, cosmetics, and medicine.
作用機序
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol works by scavenging free radicals and preventing oxidative damage to cells. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and aging. 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol neutralizes free radicals by donating an electron, which stabilizes the molecule and prevents it from causing damage.
Biochemical and Physiological Effects:
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol can protect cells from oxidative damage and prevent cell death. In animal studies, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been shown to reduce inflammation, protect against liver damage, and improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol.
実験室実験の利点と制限
One advantage of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol in lab experiments is its ability to scavenge free radicals and prevent oxidative damage to cells. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol is its potential to interfere with other cellular processes. More research is needed to fully understand the advantages and limitations of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol in lab experiments.
将来の方向性
There are several future directions for research on 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol. One area of interest is its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another area of interest is its potential as a food preservative and ingredient in cosmetics. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol and its potential advantages and limitations for lab experiments. Overall, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol is a promising compound with a wide range of potential applications in various fields.
科学的研究の応用
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been extensively studied for its antioxidant properties and potential applications in various fields. In the food industry, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been used as a preservative to prevent oxidative damage to food products. In cosmetics, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been used as an ingredient in anti-aging creams and lotions due to its ability to scavenge free radicals and prevent skin damage. In medicine, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been investigated for its potential to prevent oxidative damage to cells and tissues and its potential as a treatment for various diseases.
特性
IUPAC Name |
2,6-ditert-butyl-4-(1,3-dithiolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26OS2/c1-16(2,3)12-9-11(15-19-7-8-20-15)10-13(14(12)18)17(4,5)6/h9-10,15,18H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYJIYVVUHAZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

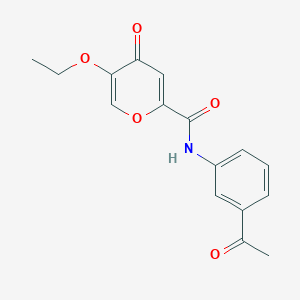
![(2,5-Dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B3003004.png)
![3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B3003005.png)
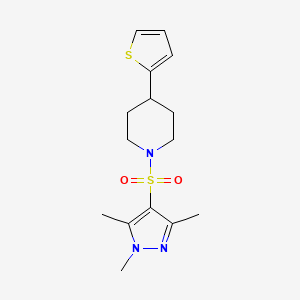
![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)

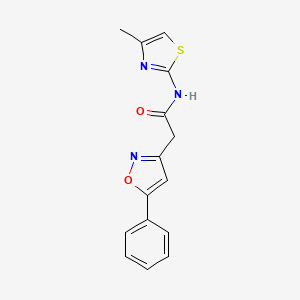

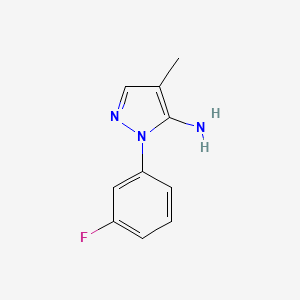
![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
